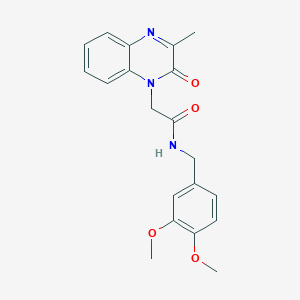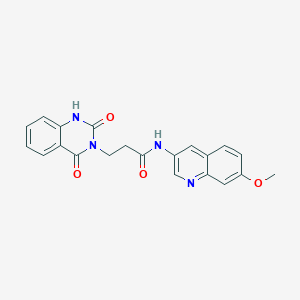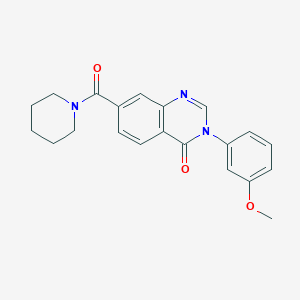![molecular formula C25H27N3O4 B10996916 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B10996916.png)
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an indole moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzazepine core through a cyclization reaction involving a suitable precursor, such as 2-aminobenzylamine, with a ketone or aldehyde. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Subsequently, the methoxy groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate. The indole moiety is then attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction. Finally, the propanamide group is introduced through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the indole moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a subject of interest for drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core and indole moiety can facilitate binding to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: This compound shares the dimethoxy and carbonyl functional groups but has a different core structure.
(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Similar benzazepine core with different substituents.
Uniqueness
The uniqueness of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide lies in its combination of a benzazepine core with methoxy groups and an indole moiety, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-indol-1-ylethyl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-31-22-15-19-8-12-28(25(30)17-20(19)16-23(22)32-2)13-9-24(29)26-10-14-27-11-7-18-5-3-4-6-21(18)27/h3-8,11-12,15-16H,9-10,13-14,17H2,1-2H3,(H,26,29) |
InChI Key |
FHEUPHHTMCVKJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NCCN3C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10996834.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10996836.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996853.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996857.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide](/img/structure/B10996865.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B10996874.png)

![2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B10996907.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10996922.png)
![N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996928.png)

